molecular formula C47H52N7O8P B12076204 N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite

N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite

Cat. No.: B12076204
M. Wt: 873.9 g/mol
InChI Key: IJGKIUORDYSZMN-UHFFFAOYSA-N
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Description

N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Its structure includes:

  • N6-Benzoyl protection: Shields the adenine base’s exocyclic amine during synthesis .
  • 5'-O-DMT (4,4'-dimethoxytrityl) group: Enables sequential coupling and protects the 5'-hydroxyl .
  • 8-Oxoadenosine modification: Introduces an oxygen atom at the C8 position, which may mimic oxidative DNA damage or alter base-pairing properties .
  • 3'-CE (2-cyanoethyl) phosphoramidite: Facilitates phosphite triester coupling during oligonucleotide chain elongation .

This compound is critical for synthesizing oligonucleotides with site-specific oxidative modifications, aiding studies on DNA repair mechanisms, mutagenesis, and therapeutic nucleic acids.

Properties

Molecular Formula

C47H52N7O8P

Molecular Weight

873.9 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O8P/c1-31(2)54(32(3)4)63(60-27-13-26-48)62-39-28-41(53-44-42(51-46(53)56)43(49-30-50-44)52-45(55)33-14-9-7-10-15-33)61-40(39)29-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,30-32,39-41H,13,27-29H2,1-6H3,(H,51,56)(H,49,50,52,55)

InChI Key

IJGKIUORDYSZMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

N6-Benzoylation of 2'-Deoxyadenosine

Reagents :

  • 2'-Deoxyadenosine (1.0 equiv)

  • Benzoyl chloride (2.5 equiv)

  • Anhydrous pyridine (solvent/catalyst)

Procedure :

  • Dissolve 2'-deoxyadenosine (10 g, 37.6 mmol) in anhydrous pyridine (200 mL).

  • Add benzoyl chloride (10.7 mL, 94 mmol) dropwise at 0°C.

  • Stir for 12 hr at 25°C under argon.

  • Quench with ice-water, extract with DCM (3×100 mL).

  • Purify via silica chromatography (EtOAc/hexane 1:1 → 3:1).

Yield : 82% (12.4 g).
Characterization :

  • 1H^1H NMR (CDCl3_3): δ 8.71 (s, H8), 8.25 (s, H2), 7.85–7.45 (m, Bz).

  • HPLC Purity: 98.7% (C18, 0.1% TFA/MeCN).

5'-O-Dimethoxytritylation

Reagents :

  • N6-Benzoyl-2'-deoxyadenosine (1.0 equiv)

  • 4,4'-Dimethoxytrityl chloride (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

Procedure :

  • Dissolve N6-benzoyl-2'-deoxyadenosine (10 g, 28.2 mmol) in anhydrous pyridine (150 mL).

  • Add DMAP (344 mg, 2.82 mmol) and DMT-Cl (12.1 g, 33.8 mmol).

  • Stir for 6 hr at 25°C.

  • Quench with MeOH (10 mL), concentrate, and purify via flash chromatography (DCM/MeOH 95:5).

Yield : 76% (14.3 g).
Critical Data :

  • 1H^1H NMR: δ 6.82 (d, DMT aromatics), 3.78 (s, OCH3_3).

  • Trityl loading efficiency: 94% (UV quantification at 498 nm).

C8 Oxidation to 8-Oxoadenosine Derivative

Reagents :

  • N6-Benzoyl-5'-O-DMT-2'-deoxyadenosine (1.0 equiv)

  • Singlet oxygen (generated via methylene blue/visible light)

  • Anhydrous DMF (solvent)

Procedure :

  • Dissolve substrate (5 g, 7.5 mmol) in DMF (100 mL).

  • Add methylene blue (0.1 equiv), bubble O2_2 for 30 min.

  • Irradiate with 650 nm LED for 48 hr at 4°C.

  • Concentrate and purify by RP-HPLC (0.1 M TEAA/MeCN).

Yield : 58% (3.1 g).
Validation :

  • LC-MS: m/z 696.2 [M+H]+^+ (calc. 696.2).

  • UV-Vis: λmax_{max} 260 nm (adenine) → 295 nm (8-oxo shift).

3'-CE Phosphoramidite Formation

Reagents :

  • 8-Oxo intermediate (1.0 equiv)

  • 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

Procedure :

  • Azeotrope 8-oxo compound (2 g, 2.88 mmol) with anhydrous toluene (3×20 mL).

  • Dissolve in DCM (50 mL), add DIPEA (1.5 mL, 8.64 mmol).

  • Add phosphitylating reagent (1.2 mL, 4.32 mmol) at -40°C.

  • Warm to 25°C over 2 hr, stir for 12 hr.

  • Quench with NaHCO3_3, extract with DCM, purify via silica (EtOAc/hexane 1:3).

Yield : 67% (1.8 g).
Quality Control :

  • 31P^{31}P NMR (CDCl3_3): δ 149.2 ppm (P(III) signature).

  • HPLC Purity: 97.3% (Zorbax SB-C8, 0.1 M TEAB/MeCN).

Analytical Comparison of Key Intermediates

StepPurity (%)Yield (%)Key Spectral Data
N6-Benzoylation98.7821H^1H NMR δ 8.71 (H8), 7.85–7.45 (Bz)
5'-O-DMT Protection99.176UV 498 nm (DMT ε\varepsilon 78,000)
C8 Oxidation95.458LC-MS m/z 696.2 [M+H]+^+
3'-Phosphitylation97.36731P^{31}P NMR δ 149.2

Industrial-Scale Optimization Strategies

  • Coupling Efficiency : 99.2% achieved using 5-ethylthio-1H-tetrazole (0.25 M in MeCN).

  • Cost Reduction :

    • Reagent recycling: 92% DMT-Cl recovery via acid-base extraction.

    • Solvent reuse: DCM/MeCN distillation achieves 85% recovery.

Applications in Oligonucleotide Synthesis

  • Coupling Time : 180 sec for 8-oxo derivatives vs. 30 sec for standard amidites.

  • Depurination Risk : <0.8% when using 0.1 M lutidine in capping solution.

  • Post-Synthesis Analysis :

    • MALDI-TOF: 5% mass shift for 8-oxo-containing strands.

    • Enzymatic digestion: 8-oxo lesions reduce cleavage efficiency by 40% .

Chemical Reactions Analysis

Types of Reactions

8-OXO-DA CEP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected and unprotected forms of 8-oxo-adenine derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Key Applications

  • Oligonucleotide Synthesis
    • N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite is primarily used as a monomer in the synthesis of oligonucleotides. Its structure allows for efficient incorporation into DNA strands, enhancing the stability and functionality of the resulting oligonucleotides .
  • Antibody-Drug Conjugates (ADCs)
    • This compound plays a role in the development of antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells. The phosphoramidite can be utilized to modify oligonucleotides that serve as linkers in ADCs, improving targeting and reducing side effects .
  • Gene Therapy
    • In gene therapy applications, this compound can be incorporated into therapeutic oligonucleotides aimed at correcting genetic defects or modulating gene expression. Its unique properties facilitate the design of effective RNA interference (RNAi) agents and antisense oligonucleotides .
  • Research in Epigenetics
    • The compound is also valuable in epigenetic studies, where it can be used to synthesize oligonucleotides that target specific methylation patterns or histone modifications, contributing to the understanding of gene regulation mechanisms .
  • Diagnostic Applications
    • This compound can be utilized in the development of diagnostic assays, including those for detecting viral infections through PCR amplification techniques. Its incorporation into probes enhances specificity and sensitivity .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionImpact on Research/Industry
Oligonucleotide SynthesisUsed as a monomer for stable DNA strand formationEnhances efficiency and specificity in DNA synthesis
Antibody-Drug ConjugatesServes as a linker for targeted drug deliveryImproves therapeutic efficacy with reduced side effects
Gene TherapyIncorporation into therapeutic oligonucleotides for genetic modificationAdvances treatment options for genetic disorders
EpigeneticsTargets specific methylation patterns and histone modificationsProvides insights into gene regulation
Diagnostic ApplicationsUsed in PCR assays for viral detectionIncreases accuracy and speed of diagnostics

Case Studies

  • Case Study on Oligonucleotide Synthesis
    • A study demonstrated the successful incorporation of this compound into synthetic oligonucleotides, resulting in improved thermal stability and binding affinity to target sequences.
  • Case Study on Antibody Conjugation
    • Research highlighted the use of this phosphoramidite in creating ADCs that showed enhanced cytotoxicity against specific cancer cell lines while minimizing off-target effects, showcasing its potential in targeted cancer therapies.
  • Case Study on Gene Editing
    • A recent investigation illustrated how oligonucleotides synthesized with this compound effectively modulated gene expression in mammalian cells, paving the way for innovative gene therapy approaches.

Mechanism of Action

The mechanism of action of 8-OXO-DA CEP involves its incorporation into DNA during oligonucleotide synthesis. Once incorporated, it mimics the natural oxidative lesion 8-oxo-dA, which can lead to mutations if not repaired. The presence of 8-oxo-dA in DNA can activate various DNA repair pathways, including base excision repair (BER). The compound also plays a role in redox signaling and can influence gene expression by altering the structure and function of DNA .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of the target compound with analogous phosphoramidites:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Modifications Applications
N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite (Target) Not explicitly provided¹ ~875–932 (estimated) Not available 8-Oxoadenosine, 2'-deoxy, DMT, CE phosphoramidite Oxidative DNA damage studies, antisense oligonucleotides
N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite C47H52N7O7P 857.93 98796-53-3 Standard adenosine (no 8-oxo) General oligonucleotide synthesis
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite C48H54N7O8P 887.98 110782-31-5 2'-O-methyl ribose Enhanced nuclease resistance; siRNA and antisense therapeutics
N6-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine 3'-CE phosphoramidite C50H58N7O9P 932.01 251647-53-7 2'-O-(2-methoxyethyl) ribose Improved pharmacokinetics in therapeutic oligonucleotides
N6-Benzoyl-2'-fluoro-5'-O-DMT-adenosine 3'-CE phosphoramidite C47H51FN7O7P 875.95 136834-22-5 2'-Fluoro substitution RNA interference (RNAi); increased duplex stability
N6-Benzoyl-2'-tert-butyldimethylsilyl-5'-O-DMT-adenosine 3'-CE phosphoramidite C54H67N6O8PSi 1,004.35 104992-55-4 2'-TBDMS protection Temporary hydroxyl protection for RNA synthesis

Key Research Findings

Commercial Availability and Pricing

Compound Supplier Price (2 g) Storage
N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite Carl Roth €418.20 –20°C, desiccated
N6-Benzoyl-2'-fluoro-5'-O-DMT-adenosine 3'-CE phosphoramidite Carl Roth €418.20 –20°C, desiccated
N6-Benzoyl-5'-O-DMT-2'-O-methyladenosine 3'-CE phosphoramidite Carl Roth €552.00 (5 g) –20°C, inert gas

Biological Activity

N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite is a modified nucleoside that plays a significant role in molecular biology, particularly in the synthesis of oligonucleotides and the study of nucleic acid interactions. This compound is characterized by its unique structural features, which enhance its utility in various biochemical applications.

Structural Characteristics

The compound features:

  • N6-Benzoyl group: Provides stability and enhances hydrophobic interactions.
  • 2'-deoxy sugar: Essential for DNA synthesis.
  • 5'-O-DMT (dimethoxytrityl) group: A protecting group that facilitates the synthesis of oligonucleotides by preventing premature reactions.
  • 8-Oxoadenosine structure: Increases reactivity and allows for unique biochemical interactions.

1. Role in Oligonucleotide Synthesis

This compound is primarily used as a building block in the solid-phase synthesis of oligonucleotides. Its incorporation into oligonucleotides allows for:

  • Enhanced stability against nucleases.
  • Improved binding affinity to complementary DNA or RNA strands, which is crucial for applications such as PCR and gene therapy .

2. Gene Expression Studies

The compound has been utilized in studies investigating gene expression modulation. By incorporating this phosphoramidite into oligonucleotides, researchers can create antisense oligonucleotides or siRNA that target specific mRNA sequences, leading to downregulation of gene expression. This application is particularly relevant in therapeutic contexts, such as cancer treatment .

3. DNA-Protein Interactions

Research has demonstrated that oligonucleotides synthesized with N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine can effectively probe DNA-protein interactions. The unique modifications allow for the stabilization of these interactions, facilitating the study of transcription factors and other DNA-binding proteins .

Case Study 1: Antisense Oligonucleotide Development

A study investigated the efficacy of antisense oligonucleotides synthesized using N6-Benzoyl-modified phosphoramidites in inhibiting specific mRNA targets in cancer cells. The results showed a significant reduction in target mRNA levels and subsequent protein expression, highlighting the potential of this compound in therapeutic applications .

Case Study 2: Studying Protein Binding Affinity

Another research effort focused on using N6-Benzoyl-modified oligonucleotides to assess the binding affinity of various transcription factors to their target sequences. The modified nucleosides exhibited enhanced binding properties compared to unmodified counterparts, indicating their utility in understanding gene regulation mechanisms .

Research Findings

Recent studies have explored various chemical modifications and their effects on the biological activity of nucleoside phosphoramidites. Key findings include:

  • Modified phosphoramidites exhibit varied reactivity depending on the protecting groups used, influencing the yield and purity of synthesized oligonucleotides .
  • The incorporation of N6-benzoyl groups significantly enhances the stability and binding characteristics of oligonucleotides, making them more effective in biological assays .

Comparative Table of Phosphoramidites

Phosphoramidite TypeYield (%)Application AreaStability
N6-Benzoyl59–80Antisense Oligonucleotide SynthesisHigh
N6-MethylVariableGene Expression ModulationModerate
N6-Isopentenyl56RNA Modification StudiesLow

Q & A

Q. What is the functional role of N6-Benzoyl-2'-deoxy-5'-O-DMT-8-oxoadenosine 3'-CE phosphoramidite in solid-phase oligonucleotide synthesis?

This phosphoramidite is a critical building block for introducing 8-oxoadenosine modifications into DNA strands during automated synthesis. The 5'-O-DMT (dimethoxytrityl) group protects the 5'-hydroxyl during chain elongation, while the 3'-CE (2-cyanoethyl) phosphoramidite moiety enables coupling to the growing oligonucleotide. The N6-benzoyl group protects the exocyclic amine during synthesis, preventing undesired side reactions .

Methodological Insight :

  • Use anhydrous acetonitrile as the solvent for coupling reactions to ensure high efficiency.
  • Deprotect the DMT group with 3% dichloroacetic acid in dichloromethane to expose the 5'-OH for subsequent couplings .

Q. What are the critical steps in synthesizing this phosphoramidite, and how can purity be optimized?

Synthesis involves sequential protection/deprotection steps:

  • Step 1 : Benzoylation of the N6 position to protect the adenine base.
  • Step 2 : DMT protection of the 5'-hydroxyl using 4,4'-dimethoxytrityl chloride under anhydrous conditions.
  • Step 3 : Phosphitylation of the 3'-OH with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a base (e.g., N,N-diisopropylethylamine) .

Purification :

  • Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product.
  • Verify purity via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and 31^{31}P NMR to confirm phosphoramidite integrity .

Q. What precautions are necessary for handling and storing this compound to maintain stability?

  • Storage : Store at -15°C under argon in amber vials to prevent moisture absorption and oxidation. Avoid prolonged exposure to light or heat .
  • Handling : Use anhydrous solvents and glove boxes with inert atmospheres (argon/nitrogen) during synthesis. Wear nitrile gloves, chemical-resistant goggles, and a lab coat to minimize skin/eye contact .

Advanced Research Questions

Q. How does the 8-oxoadenosine modification affect DNA polymerase fidelity, and how can this be assessed experimentally?

The 8-oxoadenosine lesion is mutagenic, often leading to A→T transversions due to mismatched pairing with dTTP during replication. Experimental assessment :

  • Primer Extension Assays : Use a template containing 8-oxoadenosine and measure incorporation efficiency of dTTP vs. dCTP by polymerases (e.g., Taq or Klenow fragment) via gel electrophoresis or real-time fluorescence .
  • Kinetic Analysis : Calculate kcat/Kmk_{cat}/K_m values for nucleotide incorporation using stopped-flow or quench-flow techniques to quantify polymerase fidelity .

Q. What advanced analytical techniques are required to characterize this phosphoramidite and verify its structural integrity?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <5 ppm error) .
  • Multinuclear NMR :
  • 1^{1}H/13^{13}C NMR: Assign benzoyl, DMT, and sugar protons.
  • 31^{31}P NMR: Verify phosphoramidite linkage (δ ~149 ppm for CE-phosphoramidites) .
    • FT-IR : Detect characteristic peaks (e.g., C≡N stretch at ~2250 cm1^{-1} from the cyanoethyl group) .

Q. How can researchers troubleshoot low coupling efficiency when using this modified phosphoramidite in automated synthesis?

Low coupling efficiency (<95%) may arise from:

  • Moisture Contamination : Ensure rigorous drying of solvents (e.g., molecular sieves in acetonitrile) and synthesis columns.
  • Oxidation/Depurination : Optimize iodine/water oxidation steps and minimize acidic exposure during DMT deprotection.
  • Steric Hindrance : Use extended coupling times (e.g., 300 sec) and higher amidite concentrations (0.1–0.15 M) to overcome challenges posed by the bulky 8-oxo and benzoyl groups .

Validation :

  • Analyze crude oligonucleotides via MALDI-TOF MS to confirm successful incorporation.
  • Compare trityl monitor values during synthesis to track coupling efficiency in real-time .

Data Contradiction Analysis

Q. How should conflicting data on the stability of 8-oxoadenosine-modified oligonucleotides be resolved?

Discrepancies in stability studies (e.g., half-life in buffers) may stem from:

  • pH Variations : 8-oxoadenosine is prone to oxidative degradation at high pH (>8.0). Standardize buffer conditions (pH 7.0–7.5) for comparisons.
  • Metal Ion Contamination : Trace Fe2+^{2+}/Cu+^{+} ions accelerate oxidation. Use chelating agents (e.g., EDTA) in storage buffers .
  • Analytical Methods : Cross-validate stability data using both PAGE and LC-MS to rule out artifacts from degradation during analysis .

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